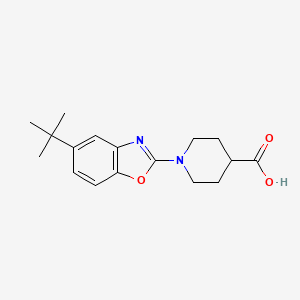

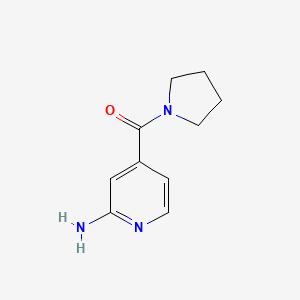

![molecular formula C13H16BrNO3 B1326729 Ethyl 4-[(2-bromobutanoyl)amino]benzoate CAS No. 1119452-36-6](/img/structure/B1326729.png)

Ethyl 4-[(2-bromobutanoyl)amino]benzoate

Vue d'ensemble

Description

Ethyl 4-[(2-bromobutanoyl)amino]benzoate is a chemical compound that has been studied for various applications in organic chemistry and related fields. While the specific compound is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications have been discussed, which can provide insights into the analysis of Ethyl 4-[(2-bromobutanoyl)amino]benzoate.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that can be adapted for the synthesis of Ethyl 4-[(2-bromobutanoyl)amino]benzoate. For instance, the preparation of Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as an anti-juvenile hormone agent suggests the importance of the ethoxycarbonyl group on the benzene ring for biological activity . Similarly, the synthesis of tetrahydroquinoline derivatives through reactions with nitrobenzaldehydes and subsequent reduction indicates a method that could potentially be applied to the synthesis of Ethyl 4-[(2-bromobutanoyl)amino]benzoate . The regioselective 2,4-dibromohydration for the synthesis of 2-(2,4-dibromobut-2-enoyl)benzoate also provides a relevant synthetic pathway that could be relevant for introducing bromine into the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of Ethyl-Z-3-amino-2-benzoyl-2-butenoate has been determined by X-ray crystallography, revealing features such as an N–H/ester CO hydrogen bond and a long C2—C3 bond . These structural insights are valuable for understanding the conformation and reactivity of similar compounds like Ethyl 4-[(2-bromobutanoyl)amino]benzoate.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in several studies. Acylation reactions of ethyl 4-bromo-3-hydroxybutanoate with various acylating agents have been reported, leading to different products depending on the reaction conditions . These findings can inform the potential reactivity of Ethyl 4-[(2-bromobutanoyl)amino]benzoate under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, providing a basis for understanding those of Ethyl 4-[(2-bromobutanoyl)amino]benzoate. For instance, the melting points of different isomers of Ethyl-3-amino-2-benzoyl-2-butenoate have been reported, which can be indicative of the stability and purity of the compound . Additionally, the synthesis of potential metabolites of a related ethyl benzoate compound has involved the development of stereospecific oxidizing reagents and conditions, which could be relevant for the modification of Ethyl 4-[(2-bromobutanoyl)amino]benzoate .

Applications De Recherche Scientifique

Synthesis and Spectroscopic Studies

The chemical compound has been utilized in the synthesis of novel molecules. For instance, it has been involved in the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate, characterized by elemental analyses, IR, Raman, 1H NMR, 13C NMR, and X-ray diffraction methods. These studies reveal insights into the compound's vibrational spectra, contributing to understanding its molecular structure and behavior (İ. Koca et al., 2014).

Pharmacological Characterization

Ethyl 4-[(2-bromobutanoyl)amino]benzoate derivatives have also been explored for their pharmacological properties. A derivative, SAR150640, was identified as a potent and selective β3-adrenoceptor agonist, indicating a potential therapeutic use for preterm labor (T. Croci et al., 2007). This highlights the compound's relevance in developing medications targeting specific receptors in the human body.

Antimicrobial and Analgesic Activities

Several studies have explored the antimicrobial and analgesic potentials of ethyl 4-[(2-bromobutanoyl)amino]benzoate derivatives. Novel sulphapiperazine containing arylazopyrazoles exhibited significant antimicrobial activity against various bacteria and fungi, showcasing the compound's utility in creating new antimicrobial agents (P. Shah et al., 2013). Furthermore, substituted 1-benzofurans and 1-benzothiophenes derivatives demonstrated considerable analgesic activity, suggesting their potential as pain management drugs (S. Rádl et al., 2000).

Optical and Electronic Properties

The compound has also been part of research into its electronic and optical properties, contributing to materials science. Studies on the synthesis, DFT calculations, and non-linear optical properties of derived Schiff base compounds from ethyl-4-amino benzoate have provided valuable insights into designing materials with specific electronic and optical characteristics (Hasanain A. Abdullmajed et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(2-bromobutanoylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-3-11(14)12(16)15-10-7-5-9(6-8-10)13(17)18-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGURBYHLYSDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264202 | |

| Record name | Ethyl 4-[(2-bromo-1-oxobutyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2-bromobutanoyl)amino]benzoate | |

CAS RN |

1119452-36-6 | |

| Record name | Ethyl 4-[(2-bromo-1-oxobutyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(2-bromo-1-oxobutyl)amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

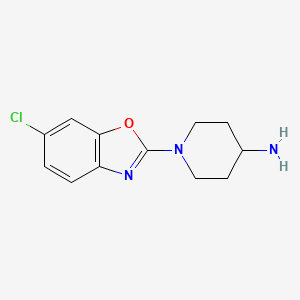

![(5-Fluorobenzo[d]oxazol-2-yl)methanamine](/img/structure/B1326646.png)

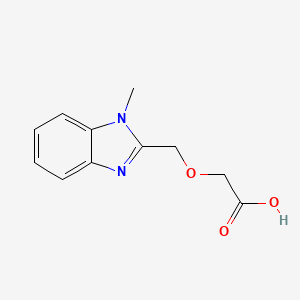

![4-fluoro-N-[4-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B1326657.png)

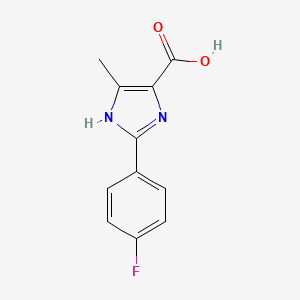

![2-[(4-Iodophenyl)amino]propanohydrazide](/img/structure/B1326663.png)

![2-[(2,6-Dibromo-4-methylphenyl)amino]acetohydrazide](/img/structure/B1326665.png)

![2-[(4-allyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326669.png)

![2-[(5-{1-[(3-methylphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1326671.png)